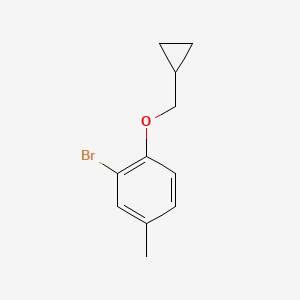

2-Bromo-1-cyclopropylmethoxy-4-methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

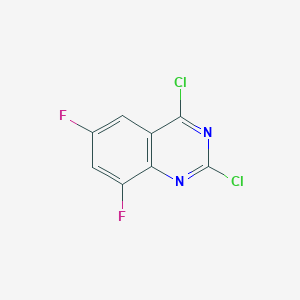

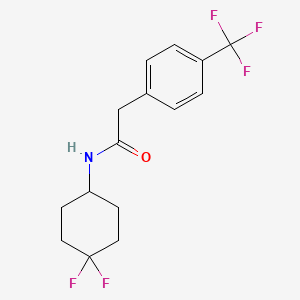

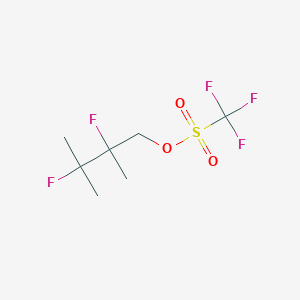

“2-Bromo-1-cyclopropylmethoxy-4-methylbenzene” is a chemical compound with the CAS Number: 1154340-74-5 . It has a molecular weight of 241.13 . The compound is solid in physical form and is stored in a refrigerator .

Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C11H13BrO/c1-8-2-5-11(10(12)6-8)13-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.12 . It is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the sources.Applications De Recherche Scientifique

Chemical Synthesis and Modifications

- The compound has been involved in reactions like ring expansion by insertion of alkyne molecules into the Al-C bonds, as seen in the case of 1-bromo-2,3,4,5-tetraethylalumole reacting with 3-hexyne to form 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, a process accompanied by the formation of hexaethylbenzene (Agou et al., 2015).

- The compound was also used as a key intermediate in the alternative synthesis of 1,2,3,4‐tetramethoxy‐5‐methylbenzene, through a new process from pyrogallol, with a modified mild brominating agent employed and a simple introduction of the methyl group into the aromatic ring (Yang et al., 2006).

Electrochemistry and Battery Research

- 4-bromo-2-fluoromethoxybenzene was used as a novel bi-functional electrolyte additive for lithium-ion batteries, indicating its potential for enhancing thermal stability and providing overcharge protection and fire retardancy without influencing the normal cycle performance of lithium-ion batteries (Zhang, 2014).

Thermodynamic Studies

- Detailed thermodynamic studies were conducted on various halogen-substituted methylbenzenes, including bromo- and iodo-substituted ones, using experimental vapor pressures, vaporization, fusion, and sublimation enthalpies. Gas-phase enthalpies of formation of these compounds were calculated using quantum-chemical methods, contributing to a better understanding of their thermodynamic behaviors (Verevkin et al., 2015).

Liquid Crystal Research

- The compound played a role in synthesizing chiral precursor compounds for chiral liquid crystals, indicating its application in materials science and optoelectronic devices (Bertini et al., 2003).

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-1-(cyclopropylmethoxy)-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-8-2-5-11(10(12)6-8)13-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDGNYKQJGTNIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2CC2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Fluoroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2405298.png)

![Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate](/img/structure/B2405313.png)

![L-Gamma-Glutamyl-S-Benzyl-N-[(S)-Carboxy(Phenyl)methyl]-L-Cysteinamide](/img/structure/B2405314.png)